Cas no 2411218-23-8 (2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide)
![2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide structure](https://ja.kuujia.com/scimg/cas/2411218-23-8x500.png)
2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide 化学的及び物理的性質
名前と識別子
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- Z3775037220
- 2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide
- 2-chloro-N-{[1-(hydroxymethyl)cyclobutyl](oxan-4-yl)methyl}propanamide
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- インチ: 1S/C14H24ClNO3/c1-10(15)13(18)16-12(11-3-7-19-8-4-11)14(9-17)5-2-6-14/h10-12,17H,2-9H2,1H3,(H,16,18)
- InChIKey: XVEZMHABIPMCND-UHFFFAOYSA-N
- SMILES: ClC(C)C(NC(C1CCOCC1)C1(CO)CCC1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 314
- XLogP3: 1.7
- トポロジー分子極性表面積: 58.6
2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7559911-0.05g |
2-chloro-N-{[1-(hydroxymethyl)cyclobutyl](oxan-4-yl)methyl}propanamide |
2411218-23-8 | 95.0% | 0.05g |
$212.0 | 2025-03-22 |
2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamideに関する追加情報
Introduction to 2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide (CAS No. 2411218-23-8)
2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide, identified by its CAS number 2411218-23-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a chloro substituent and an oxan ring, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's structure consists of a propanamide backbone linked to a cyclobutyl moiety, which is further substituted with an oxan ring. This unique arrangement of atoms imparts specific chemical and biological properties that are being explored in contemporary research. The 1-(hydroxymethyl)cyclobutyl group, in particular, introduces a hydroxymethyl functionality, which can participate in hydrogen bonding and other interactions with biological targets. Such features are crucial for designing molecules with enhanced binding affinity and selectivity.
In recent years, the development of novel therapeutic agents has been heavily influenced by the discovery of new molecular scaffolds capable of modulating biological pathways. 2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide represents one such scaffold that has shown promise in preliminary studies. Researchers have been investigating its potential as a lead compound for the development of drugs targeting various diseases, including neurological disorders and inflammatory conditions.
The chloro substituent in the molecule plays a critical role in its reactivity and interaction with biological targets. Chloro groups are known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and reach their intended site of action. Additionally, the oxan ring introduces rigidity to the molecular structure, which can be beneficial for maintaining stability during metabolic processes within the body.
Recent studies have highlighted the importance of understanding the three-dimensional structure of molecules in drug design. Computational modeling and molecular dynamics simulations have been employed to predict how 2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide interacts with potential biological targets. These studies have provided valuable insights into the compound's binding affinity and selectivity, which are essential parameters for evaluating its therapeutic potential.
The hydroxymethyl group on the cyclobutyl moiety is another key feature that has been extensively studied. Hydroxymethyl groups are known to participate in hydrogen bonding, which can be critical for stabilizing interactions between a drug molecule and its target protein or receptor. This property makes 2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide a promising candidate for further development as a therapeutic agent.
In addition to its structural features, the compound's solubility profile has been examined to assess its suitability for formulation into pharmaceutical products. Solubility is a critical factor in drug development, as it affects how well a drug can be absorbed and distributed within the body. Preliminary experiments have shown that 2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide exhibits reasonable solubility in both water and organic solvents, making it amenable to various formulation strategies.
The synthesis of this compound has also been optimized to ensure high yield and purity. Multi-step synthetic routes have been developed, incorporating modern techniques such as catalytic hydrogenation and protecting group strategies to achieve the desired product efficiently. These synthetic advancements are crucial for scaling up production and making the compound available for further research and development.
Evaluation of the compound's pharmacological properties has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with enzymes and receptors relevant to various diseases. Initial results have shown that 2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide exhibits inhibitory activity against certain enzymes, suggesting its potential as a lead compound for drug development.
In vivo studies have provided additional insights into the compound's efficacy and safety profile. Animal models have been used to evaluate its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) properties. These studies have helped researchers understand how the compound behaves within living organisms and identify any potential toxicities or side effects that need to be addressed before human trials can begin.
The future directions for research on 2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide include further optimization of its chemical structure to enhance its pharmacological properties. This may involve modifying functional groups or introducing new ones to improve binding affinity, selectivity, or solubility. Additionally, exploring new synthetic routes could help reduce production costs and improve scalability.
Collaborations between academic institutions and pharmaceutical companies are essential for advancing the development of this compound from a research tool into a therapeutic agent. Such partnerships can provide access to resources such as specialized equipment, expertise in medicinal chemistry, and clinical trial facilities. By leveraging these resources, researchers can accelerate the process of bringing new drugs to market.
In conclusion, 2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide (CAS No. 2411218-23-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. Ongoing studies continue to explore its pharmacological properties and optimize its synthesis for future clinical applications.
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